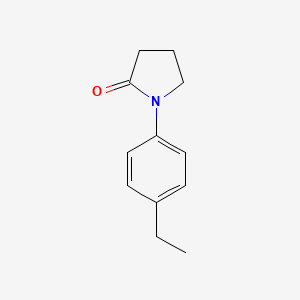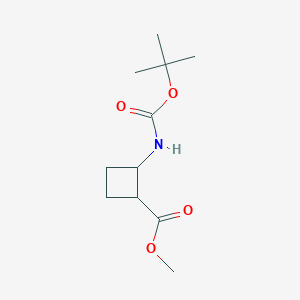
R-(3)-Benzyloxy Myristic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R-(3)-Benzyloxy Myristic Acid: is a chiral derivative of myristic acid, a common saturated fatty acid. This compound is characterized by the presence of a benzyloxy group at the third carbon of the fatty acid chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of R-(3)-Benzyloxy Myristic Acid typically involves the following steps:
Starting Material: The synthesis begins with myristic acid, which is a common saturated fatty acid.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced at the third carbon of the fatty acid chain through a series of chemical reactions. This step often involves the use of protecting groups and selective deprotection to ensure the benzyloxy group is correctly positioned.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical routes as described above. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production .
Análisis De Reacciones Químicas
Types of Reactions: R-(3)-Benzyloxy Myristic Acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of benzyloxy aldehydes or ketones.
Reduction: Formation of benzyloxy alcohols.
Substitution: Formation of various substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
R-(3)-Benzyloxy Myristic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex lipid molecules and as a reagent in organic synthesis.
Biology: Studied for its role in lipid metabolism and its interactions with lipid-binding proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of lipid-related pathways.
Industry: Utilized in the development of novel materials and coatings with specific chemical properties
Mecanismo De Acción
The mechanism of action of R-(3)-Benzyloxy Myristic Acid involves its interaction with lipid-binding proteins and enzymes involved in lipid metabolism. The benzyloxy group allows for specific binding interactions, which can modulate the activity of these proteins and enzymes. This modulation can affect various cellular processes, including membrane stability, signal transduction, and energy metabolism .
Comparación Con Compuestos Similares
Myristic Acid: A common saturated fatty acid without the benzyloxy group.
R-(3)-Hydroxy Myristic Acid: A chiral derivative with a hydroxyl group at the third carbon.
Benzyloxy Stearic Acid: A similar compound with a benzyloxy group but a longer fatty acid chain.
Uniqueness: R-(3)-Benzyloxy Myristic Acid is unique due to the presence of the benzyloxy group at the third carbon, which imparts distinct chemical properties and biological activities. This uniqueness makes it valuable in research focused on lipid biochemistry and the development of novel therapeutic agents .
Propiedades
IUPAC Name |
3-phenylmethoxytetradecanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-13-16-20(17-21(22)23)24-18-19-14-11-10-12-15-19/h10-12,14-15,20H,2-9,13,16-18H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCDVTWILZGAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine](/img/structure/B13702985.png)



![2-[(Boc)(ethyl)amino]pentanoic Acid](/img/structure/B13703005.png)



![Ethyl 7-Oxo-1-[2-[(2-tetrahydropyranyl)oxy]ethyl]-4,5,6,7-tetrahydroindazole-3-carboxylate](/img/structure/B13703043.png)

![Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B13703057.png)



